molecular formula C14H23NO2 B7527753 N-(1-adamantyl)-2-methoxypropanamide

N-(1-adamantyl)-2-methoxypropanamide

Cat. No. B7527753
M. Wt: 237.34 g/mol
InChI Key: JKUSOQFPUNDOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-adamantyl)-2-methoxypropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the adamantane family, which is known for its unique chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(1-adamantyl)-2-methoxypropanamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
N-(1-adamantyl)-2-methoxypropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inhibit the activation of microglia, which are involved in the inflammatory response in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor, which is important for the survival and growth of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-adamantyl)-2-methoxypropanamide in lab experiments is its high potency. It has been shown to be effective at low concentrations, which can reduce the amount of compound needed for experiments. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on N-(1-adamantyl)-2-methoxypropanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, due to its anti-tumor effects. Additionally, there is interest in exploring its potential use in the treatment of autoimmune diseases, such as multiple sclerosis. Further research is needed to fully understand the mechanism of action of N-(1-adamantyl)-2-methoxypropanamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(1-adamantyl)-2-methoxypropanamide involves a multi-step process. The first step involves the reaction of 1-adamantylamine with acrylonitrile to form 1-cyano-1-adamantane. This intermediate is then reacted with methanol and hydrochloric acid to form 1-methoxy-1-adamantane. Finally, the amide group is introduced by reacting 1-methoxy-1-adamantane with acetyl chloride to form N-(1-adamantyl)-2-methoxypropanamide.

Scientific Research Applications

N-(1-adamantyl)-2-methoxypropanamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In particular, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-(1-adamantyl)-2-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-9(17-2)13(16)15-14-6-10-3-11(7-14)5-12(4-10)8-14/h9-12H,3-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUSOQFPUNDOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC12CC3CC(C1)CC(C3)C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.